Dedihydroxy Dichloroganciclovir

Description

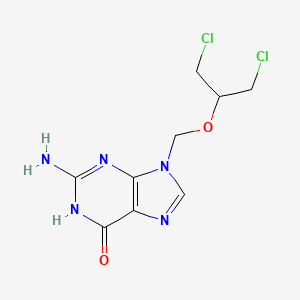

Structure

2D Structure

Properties

IUPAC Name |

2-amino-9-(1,3-dichloropropan-2-yloxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N5O2/c10-1-5(2-11)18-4-16-3-13-6-7(16)14-9(12)15-8(6)17/h3,5H,1-2,4H2,(H3,12,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWLSXDKTRNXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CCl)CCl)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Physicochemical Characterization

Multi-Step Synthesis Pathways for Dedihydroxy Dichloroganciclovir

One common strategy involves the initial protection of the amino and hydroxyl groups of guanine (B1146940) to prevent side reactions. This is often followed by the alkylation of the protected guanine with a suitable acyclic synthon. The reaction conditions, such as solvent, temperature, and catalyst, are carefully optimized to maximize the yield of the desired N-9 substituted isomer and minimize the formation of the N-7 isomer. google.com The use of phase transfer catalysts has been explored to improve the efficiency of the chlorination step in the synthesis of related purine (B94841) intermediates. google.com

The development of one-pot synthesis processes for Ganciclovir (B1264), which would inherently involve intermediates like this compound, aims to improve commercial viability and reduce environmental impact by minimizing intermediate isolation steps. ias.ac.inias.ac.in

The primary precursors for the synthesis of this compound are a guanine derivative and a dichlorinated acyclic side-chain.

Guanine Precursors: Guanine itself can be used, but it often requires protection to ensure regioselective alkylation. Diacetylguanine is a commonly used intermediate, prepared by treating guanine with acetic anhydride. ias.ac.in Another important precursor is 2-amino-6-chloropurine, which can be synthesized from guanine by chlorination with agents like phosphorus oxychloride. google.comgoogle.comresearchgate.net The 6-chloro substituent serves as a versatile handle for further transformations and can be later converted to the hydroxyl group found in Ganciclovir.

Acyclic Side-Chain Precursors: The dichlorinated side-chain is typically derived from glycerol (B35011) or a related three-carbon synthon. The synthesis involves the replacement of hydroxyl groups with chlorine atoms, often using standard chlorinating agents. An example of a related side-chain synthon used in Ganciclovir synthesis is 2-acetoxymethoxy-1,3-diacetoxy propane. google.com For this compound, a precursor such as 1,3-dichloro-2-(chloromethoxy)propane (B13759148) would be a logical synthon.

Intermediate Derivatization: Throughout the synthesis, various derivatization strategies are employed. Silylation, for instance, is a common method to increase the solubility and reactivity of nucleoside precursors for subsequent coupling reactions. cdnsciencepub.com The use of different protecting groups on the guanine base, such as acetyl or diphenylcarbamoyl groups, can influence the regioselectivity of the alkylation reaction. cdnsciencepub.comresearchgate.net

A significant challenge in the synthesis of this compound and related nucleoside analogues is achieving the correct regioselectivity and, where applicable, stereochemistry.

Stereochemical Control: While this compound itself is an acyclic molecule without a chiral center on the side chain, the principles of stereochemical control are paramount in the broader context of nucleoside analogue synthesis. mcgill.caacs.org For related compounds with chiral centers, acyclic stereocontrol is often achieved through the use of chiral auxiliaries or stereoselective reactions. chemrxiv.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for confirming the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the purine ring and the acyclic side chain. The chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton. For instance, the proton at the C-8 position of the purine ring typically appears as a singlet in the aromatic region. The protons of the methylene (B1212753) groups in the side chain would show distinct signals, and their coupling patterns would confirm their connectivity. In related Ganciclovir derivatives, the protons of the acyclic side chain are well-documented. nih.govmdpi.comasm.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in this compound would give a distinct resonance, and its chemical shift would be indicative of its chemical environment. The signals for the carbonyl and other carbons of the purine ring, as well as the carbons of the dichlorinated side chain, would be observed at characteristic chemical shifts. Published ¹³C NMR data for Ganciclovir and its derivatives serve as a valuable reference for assigning the signals of this compound. nih.govmdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-8 | ~7.8-8.0 (s) | ~138-140 |

| NH₂ | ~6.5-7.0 (br s) | - |

| N-CH₂-O | ~5.4-5.6 (s) | ~70-72 |

| O-CH- | - | ~78-80 |

| CH₂Cl | ~3.6-3.8 (m) | ~45-47 |

| C-2 | - | ~154-156 |

| C-4 | - | ~151-153 |

| C-5 | - | ~116-118 |

| C-6 | - | ~158-160 |

Note: These are predicted values based on Ganciclovir and its analogues. Actual values may vary.

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in verifying the molecular formula (C9H11Cl2N5O2).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. The fragmentation of protonated this compound would likely involve the cleavage of the glycosidic-like bond, resulting in the formation of a protonated dichloropurine ion and a neutral side-chain fragment. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum of any chlorine-containing fragment. The fragmentation patterns of halogenated nucleosides have been studied and provide a basis for interpreting the mass spectrum of this compound. nih.govacs.orgru.nlacs.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~292.03 | Molecular ion peak (for ³⁵Cl₂) |

| [M+H+2]⁺ | ~294.03 | Isotope peak for one ³⁷Cl |

| [M+H+4]⁺ | ~296.02 | Isotope peak for two ³⁷Cl |

| [Purine+H]⁺ | ~184.00 | Fragment corresponding to dichloropurine |

Note: The m/z values are approximate and will show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. For comparison, the IR spectrum of ganciclovir shows characteristic peaks for N-H stretching of the primary amine, C=O stretching of the lactam ring, and O-H stretching of the hydroxyl groups. arkat-usa.org In this compound, the absence of hydroxyl groups and the presence of C-Cl bonds would lead to a different spectral profile. Expected IR absorption bands for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (primary amine) | 3400 - 3100 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=O stretching (lactam) | ~1700 |

| C=N and C=C stretching (purine ring) | 1650 - 1450 |

| C-O stretching (ether) | 1250 - 1050 |

| C-Cl stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for the analysis of compounds containing chromophores. nih.gov The purine ring system in this compound constitutes a chromophore that absorbs UV radiation. The UV spectrum of guanine derivatives is known to be sensitive to pH. For instance, the tautomeric equilibrium between the keto and enol forms of acyclovir, a related compound, is influenced by the polarity of the solvent and can be observed by UV/VIS spectra. nih.gov Ganciclovir exhibits characteristic UV absorption maxima that are used for its quantification. It is anticipated that this compound would display a UV absorption spectrum with maxima in the range of 250-280 nm, characteristic of the guanine chromophore. The exact position and intensity of the absorption maximum would be dependent on the solvent and pH of the solution.

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities. medcraveonline.com High-Performance Liquid Chromatography (HPLC) is the most common method used for the purity assessment of nucleoside analogues like ganciclovir.

A reversed-phase HPLC method would likely be suitable for the analysis of this compound. Such a method would typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). Detection would likely be performed using a UV detector set at the absorption maximum of the compound. Method validation according to established guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness.

Impurity Profiling: The impurity profile of a drug substance is a critical aspect of its quality control. Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products. Based on the likely synthetic route, potential process-related impurities could include:

The N-7 regioisomer.

Unreacted starting materials (e.g., protected guanine).

By-products from the synthesis of the acyclic side chain.

Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) would be necessary to identify potential degradation products and to establish the stability-indicating nature of the analytical method. A list of known impurities for the related compound ganciclovir is available from various pharmacopoeias and suppliers, which can serve as a guide for potential impurities in this compound. pharmaffiliates.com

Solid-State and Solution-State Conformational Analysis

The three-dimensional conformation of a molecule can significantly influence its physical and biological properties. Conformational analysis of this compound in both the solid and solution states provides valuable insights into its structure-activity relationship.

Solid-State Conformational Analysis: X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, studies on related compounds like ganciclovir have revealed important conformational features. mdpi.com The acyclic side chain of ganciclovir exhibits considerable flexibility, and its conformation in the solid state is influenced by intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. mdpi.com It is expected that the dichloropropyl side chain of this compound would also adopt specific conformations in the solid state to maximize favorable intermolecular contacts.

Solution-State Conformational Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying the conformation of molecules in solution. One-dimensional and two-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of atoms and thus help to elucidate the preferred conformation of the flexible side chain. For ganciclovir analogues, NMR studies have been used to determine the syn-anti conformation of the purine base with respect to the side chain. nih.gov A comprehensive conformational analysis of this compound in solution would involve studying the torsional angles of the acyclic side chain and the orientation of the purine base. This analysis would provide insights into the molecule's dynamic behavior and its potential interactions with biological targets. Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to complement experimental data and to explore the potential energy surface of the molecule, identifying low-energy conformers. nih.govresearchgate.net

Due to a lack of publicly available research, it is not possible to provide a detailed article on the molecular and biochemical mechanisms of action of this compound.

Extensive searches for scientific literature concerning "this compound" and its interactions with viral enzymes, replication machinery, and cellular systems have yielded no specific research findings. The provided outline requires in-depth information on topics such as target viral polymerases and kinases, enzyme kinetics, molecular binding affinity, cellular uptake, and intracellular phosphorylation pathways.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time. Further research and publication of data on this specific compound are required before such an article can be composed.

Molecular and Biochemical Mechanisms of Action

Cellular Pharmacokinetics and Metabolism in Non-Human Systems

Metabolite Identification and Metabolic Stability in Cellular Lysates

The process of metabolite identification is crucial to determine the biologically active form of a compound. For a nucleoside analog like Ganciclovir (B1264), this involves phosphorylation by viral and cellular kinases. However, no studies have been published that identify the metabolites of Dedihydroxy Dichloroganciclovir. Similarly, data on its metabolic stability in cellular lysates, which would indicate its half-life and susceptibility to cellular enzymes, is currently unavailable.

Without experimental data, it is not possible to construct a data table detailing the metabolic profile of this compound.

Impact on Viral Replication Cycles at the Cellular Level

The efficacy of an antiviral compound is determined by its ability to disrupt the viral replication cycle at one or more stages. Key areas of investigation include the inhibition of viral genetic material synthesis and the subsequent production and assembly of viral proteins.

Analysis of Viral DNA Synthesis Inhibition

A primary mechanism for many antiviral nucleoside analogs is the inhibition of viral DNA polymerase, leading to the termination of the growing DNA chain. Ganciclovir, for instance, is known to be a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into DNA. There is currently no published research that specifically analyzes the inhibitory effects of this compound on viral DNA synthesis.

Consequently, a data table illustrating the 50% inhibitory concentration (IC₅₀) of this compound against various viral DNA polymerases cannot be provided.

Effects on Viral Protein Expression and Assembly

The disruption of viral DNA synthesis invariably affects the expression of viral proteins, particularly the late proteins that are synthesized after viral genome replication. This, in turn, prevents the proper assembly of new virions. Research into the specific effects of this compound on the expression of different classes of viral proteins (e.g., immediate-early, early, and late proteins) and on the subsequent stages of viral particle assembly has not been documented in the scientific literature.

Therefore, no data table can be generated to show the differential effects of this compound on viral protein expression or assembly.

Preclinical Biological Activity Evaluation in Vitro and Non Human in Vivo Models

In Vitro Antiviral Spectrum and Potency Profiling

Efficacy Against Diverse Viral Strains (e.g., Herpesviridae, Cytomegalovirus)

Information regarding the specific activity of Dedihydroxy Dichloroganciclovir against various viral strains is currently not documented in accessible research.

Concentration-Dependent Inhibition and Half-Maximal Effective Concentration (EC50) Determination

There is no available data detailing the concentration-dependent inhibitory effects of this compound. Consequently, the half-maximal effective concentration (EC50), a key measure of a drug's potency in vitro, has not been established for this compound.

Assessment of Selectivity Index (SI) in Relevant Cell Lines

The selectivity index (SI), which is a critical measure of a compound's therapeutic window (the ratio of its cytotoxicity to its antiviral activity), has not been determined for this compound in relevant cell lines.

Mechanisms of Viral Resistance Development in Vitro

The molecular mechanisms by which viruses might develop resistance to this compound have not been characterized.

Characterization of Resistance Mutations in Viral Genes

Due to the absence of resistance selection studies, there is no information on potential mutations in viral genes that could confer resistance to this compound.

Cross-Resistance Profiling with Existing Antivirals

A cross-resistance profile, which would assess the efficacy of this compound against viral strains resistant to other existing antiviral drugs, has not been established.

In Vivo Efficacy Studies in Defined Animal Models (Non-Human)

The in vivo efficacy of novel antiviral compounds is a critical step in the preclinical evaluation process. Following promising in vitro results, testing in relevant animal models provides essential information on a drug's potential therapeutic activity in a complex biological system. This section details the approach to evaluating the in vivo efficacy of this compound.

Selection and Validation of Relevant Animal Models for Viral Infection

The selection of an appropriate animal model is fundamental to the evaluation of antiviral efficacy. Due to the high species-specificity of cytomegaloviruses (CMVs), human CMV (HCMV) does not replicate in non-human animals. nih.govmdpi.com Therefore, researchers rely on animal models infected with their own species-specific CMVs to study disease pathogenesis and test antiviral therapies. The choice of model depends on the specific aspects of the viral infection and disease being studied.

Key animal models for CMV-related research include:

Murine Cytomegalovirus (MCMV) in Mice: The mouse model is widely used due to the availability of various genetic strains, lower cost, and ease of handling. mdpi.comnih.gov MCMV infection in mice can mimic certain aspects of HCMV infection in humans, particularly in immunocompromised individuals. frontiersin.org Models using neonatal mice or mice with suppressed immune systems are particularly relevant for studying severe CMV disease. frontiersin.orgnih.gov

Guinea Pig Cytomegalovirus (GPCMV) in Guinea Pigs: The guinea pig model is notable for its utility in studying congenital CMV infection, as GPCMV can cross the placenta and cause disease in the fetus, similar to HCMV in humans. nih.govoup.com This makes it an invaluable tool for evaluating antivirals intended to prevent mother-to-child transmission.

Rhesus Cytomegalovirus (RhCMV) in Rhesus Macaques: As non-human primates, rhesus macaques provide a model that is genetically and immunologically closer to humans. nih.gov RhCMV infection in macaques shares many features with HCMV infection, making this a highly relevant, though more complex and costly, model for preclinical studies. nih.gov

Validation of these models involves confirming that the viral infection progresses in a manner that is comparable to the human disease state and that the model is sensitive to known effective antiviral agents, such as Ganciclovir (B1264).

Pharmacodynamic Endpoints (e.g., Viral Load Reduction in Tissues, Organ Protection)

Pharmacodynamic studies are designed to assess the effect of the drug on the virus and the host. For this compound, key pharmacodynamic endpoints would be measured in infected animal models to determine its antiviral activity.

Viral Load Reduction: A primary endpoint is the quantification of viral load in various tissues and bodily fluids. This is typically measured using techniques like quantitative polymerase chain reaction (qPCR) to determine the number of viral DNA copies. A significant reduction in viral load in treated animals compared to a placebo group indicates potent antiviral activity.

Organ Protection: CMV can cause significant damage to various organs, including the lungs, liver, spleen, and in the case of congenital infection, the brain. Histopathological analysis of these organs would be conducted to assess the degree of tissue damage, inflammation, and cellular infiltration. The effectiveness of this compound would be determined by its ability to reduce the severity of these pathological changes. For example, in studies of other antivirals, reduced lung pathology and moderated leukocyte infiltration into the bronchoalveolar space were key indicators of efficacy. plos.org

Below is a representative data table illustrating how such pharmacodynamic data might be presented.

Table 1: Illustrative Pharmacodynamic Endpoints in MCMV-Infected Mice This table is a hypothetical representation and is not based on actual study data for this compound.

| Treatment Group | Mean Viral Load (log10 DNA copies/mg tissue) - Spleen | Mean Viral Load (log10 DNA copies/mg tissue) - Liver | Lung Histopathology Score (0-4) |

|---|---|---|---|

| Placebo | 5.8 | 6.2 | 3.5 |

| Ganciclovir (Control) | 3.1 | 3.5 | 1.2 |

| This compound | 2.9 | 3.1 | 1.1 |

Preliminary Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion)

Understanding the pharmacokinetics (PK) of this compound—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is crucial for interpreting efficacy studies and for future development. nih.gov These preliminary studies are typically conducted in the same animal models used for efficacy testing.

Absorption: This assesses how well the compound is absorbed into the bloodstream after administration. Different routes of administration (e.g., oral, intravenous) would be tested to determine bioavailability.

Distribution: This involves measuring the concentration of the compound in various tissues over time to understand where it goes in the body. It is particularly important to determine if the drug reaches effective concentrations in the target organs where the virus replicates.

Metabolism: Studies would identify the major metabolic pathways of this compound and characterize its metabolites. This is important for understanding the compound's stability and potential for drug-drug interactions.

Excretion: This determines how the compound and its metabolites are eliminated from the body, for example, through urine or feces.

This information is collectively used to build a PK profile, which helps in understanding the relationship between the dose, exposure, and response.

Table 2: Illustrative Preliminary Pharmacokinetic Parameters in Animal Models This table is a hypothetical representation and is not based on actual study data for this compound.

| Parameter | Mouse | Guinea Pig | Rhesus Macaque |

|---|---|---|---|

| Bioavailability (Oral) | 35% | 25% | 45% |

| Peak Plasma Concentration (Cmax) | 15 µg/mL | 12 µg/mL | 20 µg/mL |

| Time to Peak Concentration (Tmax) | 1.0 h | 1.5 h | 0.8 h |

| Half-life (t1/2) | 2.5 h | 3.1 h | 4.0 h |

| Volume of Distribution (Vd) | 1.2 L/kg | 1.5 L/kg | 1.0 L/kg |

Comparative Analysis and Future Research Trajectories

Comparison with Ganciclovir (B1264) and Other Clinically Relevant Nucleoside Analogues in Preclinical Contexts

A thorough understanding of a novel compound's potential necessitates a comparative analysis with existing, clinically relevant drugs. In the realm of antiviral nucleoside analogues, Ganciclovir stands as a critical benchmark.

Relative Potency and Antiviral Spectrum

Currently, public domain research specific to the relative potency and direct antiviral spectrum of Dedihydroxy Dichloroganciclovir is not extensively available. Ganciclovir is a well-established antiviral agent effective against cytomegalovirus (CMV) and other herpesviruses. Its efficacy stems from its conversion to Ganciclovir triphosphate, which inhibits viral DNA polymerase. For this compound, detailed preclinical studies documenting its specific antiviral activity against a panel of viruses are needed to ascertain its spectrum and potency relative to Ganciclovir and other analogues like Acyclovir or Cidofovir.

Mechanistic Commonalities and Distinctions

The structural similarity of this compound to Ganciclovir suggests a potential, analogous mechanism of action. It is plausible that it may also function as a nucleoside analogue, interfering with viral DNA synthesis. The key distinctions likely lie in the metabolic activation pathway and the precise interactions with viral enzymes. The "dedihydroxy dichloro" modifications to the Ganciclovir structure would significantly alter its physicochemical properties, potentially affecting its uptake, phosphorylation by viral and cellular kinases, and its affinity for viral DNA polymerase. Further enzymatic and cellular assays are required to elucidate these mechanistic details.

Potential Applications in Chemical Biology and Drug Discovery Research

Beyond its direct therapeutic potential, this compound could serve as a valuable tool in fundamental research.

Use as a Chemical Probe for Illuminating Viral Life Cycle Processes

Chemical probes are small molecules used to study biological processes. uni-frankfurt.de Given its presumed mechanism as a nucleoside analogue, this compound could be utilized to probe the intricacies of viral replication. By observing its effects on viral and cellular processes, researchers could gain deeper insights into the mechanisms of viral DNA synthesis, the function of viral kinases, and the cellular pathways that support viral replication. Its unique chemical structure might allow for the dissection of specific steps in the viral life cycle that are not as readily studied with existing compounds.

Development of Fluorescent or Tagged Derivatives for Cellular Imaging

To visualize its subcellular localization and interaction with viral and cellular components, fluorescent or tagged derivatives of this compound could be synthesized. Attaching a fluorescent reporter molecule would enable real-time imaging of the compound's uptake, distribution within the cell, and potential co-localization with viral replication compartments. Similarly, incorporating a tag for affinity purification could help identify its cellular and viral binding partners, further clarifying its mechanism of action and potential off-target effects. The development of such derivatives is a common strategy in chemical biology to create powerful research tools. mdpi.comtdblabs.se

Unexplored Avenues and Future Research Directions

The full potential of this compound remains largely untapped, with several key areas warranting investigation. Future research should prioritize comprehensive preclinical evaluation of its antiviral activity against a broad range of viruses. Mechanistic studies are crucial to understand its mode of action, including its activation pathway and molecular targets. Furthermore, exploring its potential as a chemical probe through the development of tagged derivatives could yield significant insights into virology. The synthesis and evaluation of a focused library of analogues based on the this compound scaffold could also lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

Investigation of Broader Viral Targets Beyond Current Scope

While the structural similarity to ganciclovir might suggest activity against cytomegalovirus (CMV) and other herpesviruses, a comprehensive evaluation of "this compound's" antiviral spectrum would be a critical first step. Research efforts could be directed towards screening the compound against a diverse panel of viruses, including but not limited to:

RNA Viruses: Influenza viruses, respiratory syncytial virus (RSV), and coronaviruses (e.g., SARS-CoV-2).

Other DNA Viruses: Adenoviruses and papillomaviruses.

Retroviruses: Human Immunodeficiency Virus (HIV), to determine any inhibitory effects on reverse transcriptase or other viral enzymes.

This broad-spectrum screening would be instrumental in identifying novel therapeutic applications for "this compound" beyond the established targets of its structural analogs.

Integration with Advanced Delivery Systems for Targeted Research

The efficacy of an antiviral agent is often intrinsically linked to its bioavailability and ability to reach the site of infection. To optimize the therapeutic potential of "this compound," research into advanced drug delivery systems would be paramount. This could involve:

Nanoparticle Encapsulation: Formulating the compound within lipid nanoparticles or polymeric micelles to enhance solubility, stability, and cellular uptake.

Prodrug Strategies: Designing prodrugs of "this compound" that can be enzymatically cleaved to release the active compound at the target site, thereby improving its pharmacokinetic profile.

Targeted Delivery: Conjugating the compound to ligands that bind to specific receptors on virus-infected cells, enabling targeted delivery and reducing off-target effects.

High-Throughput Screening of this compound Libraries

To explore the structure-activity relationship (SAR) of "this compound," the synthesis and screening of a chemical library based on its core structure would be a valuable endeavor. High-throughput screening (HTS) methodologies could be employed to rapidly assess the antiviral activity of numerous analogs against various viral targets. This approach would facilitate the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. The data generated from HTS could then inform the rational design of next-generation antiviral agents.

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and sustainable synthetic routes is a crucial aspect of modern drug discovery. Future research should focus on establishing novel synthetic pathways for "this compound" that are both cost-effective and environmentally friendly. This could involve:

Catalytic Methods: Utilizing transition-metal catalysis or biocatalysis to streamline the synthesis and reduce the number of reaction steps.

Green Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to minimize the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby reducing waste.

By embracing the principles of green chemistry, the synthesis of "this compound" and its derivatives could be made more sustainable and economically viable.

Q & A

Q. What are the standard synthetic routes for Dedihydroxy Dichloroganciclovir, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves nucleophilic substitution and hydroxyl protection/deprotection steps. To optimize purity:

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography for resolving ambiguous stereochemical configurations . Table 1: Comparison of Analytical Techniques

| Technique | Key Parameter | Detection Limit |

|---|---|---|

| NMR | Structural groups | 1-5% impurity |

| HPLC | Purity | 0.1% |

| MS | Molecular ion | ppm-level |

Q. How do researchers assess the compound’s preliminary antiviral activity in vitro?

Methodological Answer:

- Use plaque reduction assays in infected cell cultures (e.g., Vero cells).

- Measure IC₅₀ values with dose-response curves, normalized to controls (e.g., acyclovir) .

- Include cytotoxicity assays (e.g., MTT) to differentiate antiviral effects from cell death .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data?

Methodological Answer:

- Conduct bioavailability studies to evaluate absorption/metabolic stability (e.g., liver microsome assays) .

- Use tissue-specific pharmacokinetic modeling to identify barriers like blood-brain penetration .

- Compare in vitro assays under physiological conditions (e.g., serum protein binding) to improve translational relevance .

Q. How can resistance mechanisms to this compound be systematically investigated?

Methodological Answer:

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in animal models?

Methodological Answer:

- Apply mixed-effects models to account for inter-individual variability.

- Use benchmark dose (BMD) modeling to estimate thresholds for adverse effects .

- Include longitudinal data analysis (e.g., repeated-measures ANOVA) for time-dependent toxicity trends .

Methodological Frameworks for Research Design

Q. How to design a study balancing mechanistic depth and translational relevance?

Guidelines:

Q. What validation protocols are critical for ensuring reproducibility in antiviral assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.